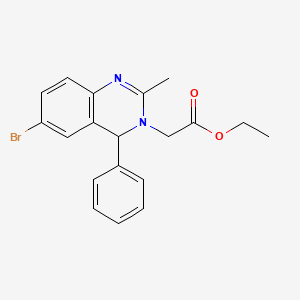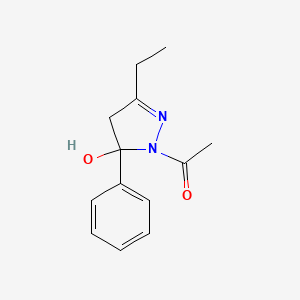![molecular formula C31H28Cl4N2O4 B5160483 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide](/img/structure/B5160483.png)
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple phenoxy and dichlorophenoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 2,4-dichlorophenoxyacetic acid: This is typically synthesized by the chlorination of phenol followed by reaction with chloroacetic acid.
Preparation of intermediates: The intermediates are formed by reacting 2,4-dichlorophenoxyacetic acid with various amines and phenols under controlled conditions.
Final coupling reaction: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control the reaction environment and improve efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide involves its interaction with specific molecular targets. The compound may:
Bind to receptors: Interact with cellular receptors to modulate signaling pathways.
Inhibit enzymes: Act as an inhibitor of specific enzymes involved in metabolic processes.
Alter gene expression: Influence the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar phenoxy groups.
2,4,5-trichlorophenoxyacetic acid: Another chlorinated phenoxy compound with distinct properties.
Mecoprop: A phenoxy herbicide with structural similarities.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler phenoxy compounds
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Cl4N2O4/c32-21-4-14-29(27(34)19-21)39-17-1-3-31(38)37-24-8-12-26(13-9-24)41-25-10-6-23(7-11-25)36-16-2-18-40-30-15-5-22(33)20-28(30)35/h4-15,19-20,36H,1-3,16-18H2,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDAIPLNCOUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCOC2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5160403.png)
![2-methoxy-5-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B5160405.png)
![butyl 4-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5160410.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5160503.png)

